1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzylamine with 2-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as ammonium acetate, under reflux conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 1-[(2-Methylphenyl)methyl]-3-(2-chlorophenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
1-[(2-Chlorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and methylphenyl groups can enhance its binding affinity to certain targets and provide distinct pharmacological properties compared to other quinazoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H17ClN2O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |
InChI Key |
ZWGLOENEEHUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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